1,3-Dibromo-2,4-bis(dibromomethyl)benzene
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Overview
Description
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, 2, and 4 are replaced by bromine atoms and dibromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dibromo-2,4-dimethylbenzene. The reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2,4-dimethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1,3-dibromo-2,4-dimethylbenzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,3-Dibromo-2,4-bis(dibromomethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of brominated organic compounds and their biological effects.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying brominated drug interactions.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,4-bis(dibromomethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-(dibromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,2-Bis(dibromomethyl)benzene
- 1-(Bromomethyl)-2-(dibromomethyl)benzene
- 1,3-Bis(dibromomethyl)benzene
Uniqueness
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring brominated compounds, such as flame retardants and polymers .
Properties
CAS No. |
62750-68-9 |
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Molecular Formula |
C8H4Br6 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,3-dibromo-2,4-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7-8H |
InChI Key |
DIEWHFFGXGGNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(Br)Br)Br)C(Br)Br)Br |
Origin of Product |
United States |
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